(R)-Methyl 2-amino-2-(furan-2-yl)acetate
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Overview
Description
®-Methyl 2-amino-2-(furan-2-yl)acetate is an organic compound with the molecular formula C7H9NO3 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-amino-2-(furan-2-yl)acetate typically involves the reaction of furan-2-carboxylic acid with methylamine. The process can be carried out under mild conditions, often using a catalyst to facilitate the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of ®-Methyl 2-amino-2-(furan-2-yl)acetate may involve more efficient and cost-effective methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of biocatalysts or enzyme-mediated synthesis could be explored to achieve enantioselective production of the desired chiral compound.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-amino-2-(furan-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted amino-furan derivatives.
Scientific Research Applications
®-Methyl 2-amino-2-(furan-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-2-(furan-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(furan-2-yl)acetate: The racemic mixture of the compound.
Ethyl 2-amino-2-(furan-2-yl)acetate: An ethyl ester analog.
Methyl 2-amino-2-(thiophen-2-yl)acetate: A thiophene analog.
Uniqueness
®-Methyl 2-amino-2-(furan-2-yl)acetate is unique due to its chiral nature, which can result in different biological activities compared to its racemic or achiral analogs. The presence of the furan ring also imparts specific chemical reactivity and potential for π-π interactions, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C7H9NO3 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl (2R)-2-amino-2-(furan-2-yl)acetate |
InChI |
InChI=1S/C7H9NO3/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4,6H,8H2,1H3/t6-/m1/s1 |
InChI Key |
FEHASYZONKCPOM-ZCFIWIBFSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CO1)N |
Canonical SMILES |
COC(=O)C(C1=CC=CO1)N |
Origin of Product |
United States |
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